
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one, also known as EFLEA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins. In medicinal chemistry, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. In material science, this compound has been used as a building block for the synthesis of polymers and materials with specific properties, such as fluorescence and conductivity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to have antitumor activity, as well as potential as a therapeutic agent for Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials with specific properties. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be used in a variety of applications, including medicinal chemistry, material science, and catalysis. Another advantage is its ease of synthesis, which allows for large-scale production. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one. In medicinal chemistry, future research could focus on optimizing this compound as a therapeutic agent for Alzheimer's disease and other neurological disorders. In material science, future research could focus on using this compound as a building block for the synthesis of novel polymers and materials with specific properties. In catalysis, future research could focus on using this compound as a ligand for the synthesis of chiral catalysts with improved efficiency and selectivity.
Métodos De Síntesis
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one can be synthesized through several methods, including the reaction of 1-ethyl-2-methylpyrrole with trifluoroacetic anhydride in the presence of a catalyst, or the reaction of 1-ethyl-2-methylpyrrole with trifluoroacetyl chloride in the presence of a base. The resulting product is a white crystalline powder with a melting point of 84-86°C.
Aplicaciones Científicas De Investigación
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to have antitumor activity, as well as potential as a therapeutic agent for Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts.
Propiedades
Número CAS |
144219-84-1 |
|---|---|
Fórmula molecular |
C9H10F3NO |
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
1-(1-ethyl-2-methylpyrrol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H10F3NO/c1-3-13-5-4-7(6(13)2)8(14)9(10,11)12/h4-5H,3H2,1-2H3 |
Clave InChI |
FJJFHXVRXQQJCX-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=C1C)C(=O)C(F)(F)F |
SMILES canónico |
CCN1C=CC(=C1C)C(=O)C(F)(F)F |
Sinónimos |
Ethanone, 1-(1-ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



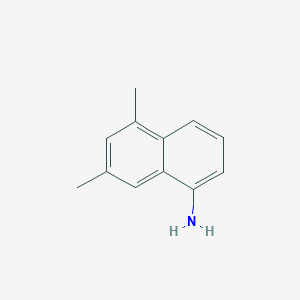
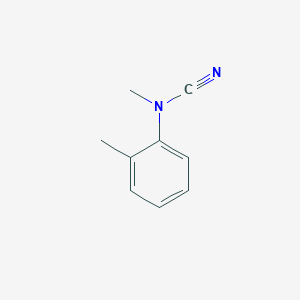
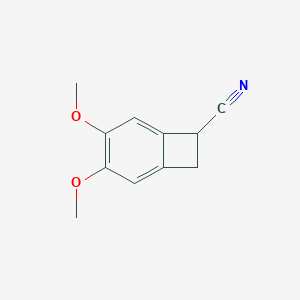

![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)
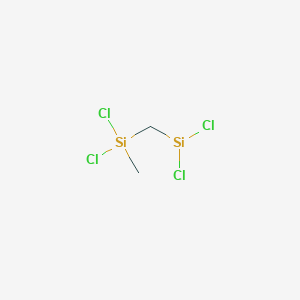
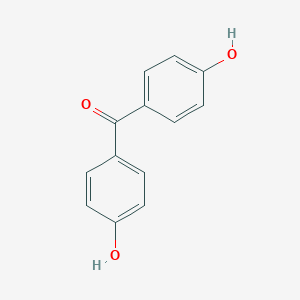
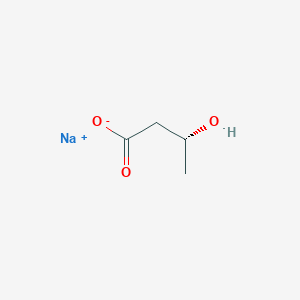
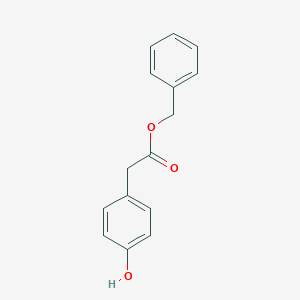
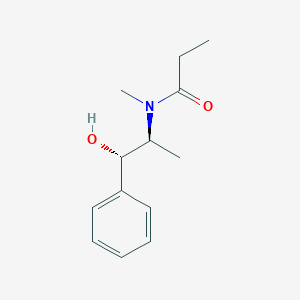
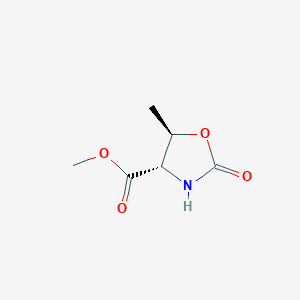
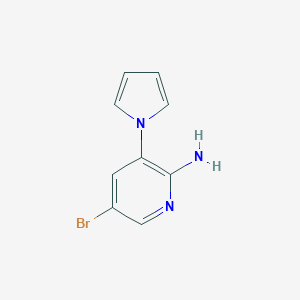
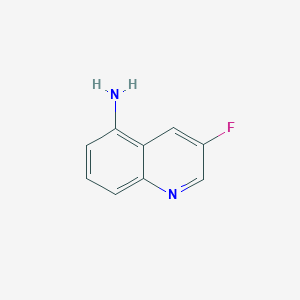
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B132241.png)